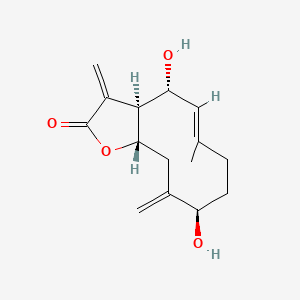

tatridin B

Description

Overview of Sesquiterpene Lactones in Chemical Biology

Sesquiterpene lactones (STLs) represent a large and diverse group of naturally occurring secondary metabolites, primarily found in plants. nih.govhmdb.ca Characterized by a 15-carbon backbone structure, these compounds are a significant subject of interest in chemical biology and natural product research. nih.gov STLs are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. nih.govhmdb.ca Their chemical structure, often featuring an α,β-unsaturated γ-lactone ring, is a key determinant of their biological function, allowing them to interact with various cellular targets. nih.gov The majority of these compounds have been isolated from the Asteraceae (daisy) family, where they play roles in plant defense mechanisms. hmdb.ca

Significance of Germacrane (B1241064) Sesquiterpenoids in Natural Product Research

Within the broader class of sesquiterpene lactones, the germacrane sesquiterpenoids are a major subgroup. They are distinguished by their core chemical skeleton, which features a ten-membered carbon ring. foodb.ca The germacrane framework is a biogenetic precursor to many other types of sesquiterpenoids, making it a key area of study for understanding the chemical diversity of these natural products. Researchers have isolated numerous germacrane-type sesquiterpenoids and investigated their potential biological activities, with studies often focusing on their cytotoxic effects against various cancer cell lines.

Historical Context of Tatridin B Discovery

This compound is a recognized member of the germacrane sesquiterpenoid family. foodb.ca While specific details regarding the exact date and team of its initial discovery are not widely documented in readily available literature, it is known to be a natural product isolated from plant sources. Its identification and structural elucidation were achieved through standard analytical techniques used in natural product chemistry, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The compound is noted in chemical databases, but based on literature reviews, only a small number of articles have been published specifically on this compound. hmdb.cafoodb.ca

Structure

3D Structure

Properties

Molecular Formula |

C15H20O4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(3aS,4R,5E,9R,11aS)-4,9-dihydroxy-6-methyl-3,10-dimethylidene-4,7,8,9,11,11a-hexahydro-3aH-cyclodeca[b]furan-2-one |

InChI |

InChI=1S/C15H20O4/c1-8-4-5-11(16)9(2)7-13-14(12(17)6-8)10(3)15(18)19-13/h6,11-14,16-17H,2-5,7H2,1H3/b8-6+/t11-,12-,13+,14+/m1/s1 |

InChI Key |

KNEQPJSDSYNUHP-RFPYWGSLSA-N |

Isomeric SMILES |

C/C/1=C\[C@H]([C@H]2[C@H](CC(=C)[C@@H](CC1)O)OC(=O)C2=C)O |

Canonical SMILES |

CC1=CC(C2C(CC(=C)C(CC1)O)OC(=O)C2=C)O |

Synonyms |

1-epi-tatridin B tatridin B |

Origin of Product |

United States |

Natural Occurrence and Isolation of Tatridin B

Plant Sources and Phytochemical Distribution

The presence of Tatridin B has been confirmed in several plant species, with its discovery often occurring alongside structurally similar sesquiterpenoid compounds. The following subsections detail the specific plant sources from which this compound and its isomers have been isolated.

Tanacetum vulgare as a Primary Source

Tanacetum vulgare, commonly known as tansy, is a perennial herbaceous plant native to temperate Europe and Asia. mdpi.com It has a long history of traditional use and has been the subject of extensive phytochemical investigation. researchgate.net Research has identified Tanacetum vulgare as a significant natural source of this compound. The compound is a germacrane (B1241064) sesquiterpenoid found within this species. nih.gov

Isolation from Anthemis melanolepis

Anthemis melanolepis is a species of flowering plant in the chamomile tribe within the sunflower family. Phytochemical studies of the aerial parts of A. melanolepis have led to the isolation of a variety of sesquiterpene lactones. Among these is 1-epi-tatridin B, an epimer of this compound. semanticscholar.orgnih.gov The isolation of this compound underscores the chemical diversity of sesquiterpenoids within the genus Anthemis.

Presence in Staehelina uniflosculosa

Staehelina uniflosculosa, a member of the Asteraceae family, has also been a subject of phytochemical research. These investigations have resulted in the isolation of numerous secondary metabolites, including a variety of sesquiterpene lactones. Notably, studies have confirmed the presence of this compound in this plant species. researchgate.net The co-occurrence of both germacranolides and eudesmanolides in Staehelina uniflosculosa is considered to be of taxonomic importance. researchgate.net

Identification in Laurus novocanariensis

Laurus novocanariensis, a species of laurel native to the Canary Islands and Madeira, has been found to contain a range of sesquiterpene lactones. nih.gov Detailed phytochemical analysis of the aerial parts of this plant led to the isolation of 1-epi-tatridin B. nih.gov This research was significant as it also helped to clarify the stereochemical structures of both 1-epi-tatridin B and its epimer, this compound, addressing previous confusion in the scientific literature. nih.gov

Related Taxa and Chemotaxonomic Significance

The distribution of this compound and its related germacranolide sesquiterpenoids across different genera within the Asteraceae family holds chemotaxonomic significance. Sesquiterpene lactones are considered important taxonomic markers in this family. The presence of similar chemical skeletons, such as the germacrane framework of this compound, in genera like Tanacetum, Anthemis, and Staehelina can suggest phylogenetic relationships.

For instance, the isolation of various germacranolides, including artemorin, costunolide (B1669451), and tatridin A, alongside 1-epi-tatridin B in Laurus novocanariensis, provides a chemical profile for this species. nih.gov The occurrence of such compounds across different species can be used to classify and establish relationships between them. The study of the distribution of these secondary metabolites contributes to the field of chemotaxonomy, which uses chemical constituents to understand the evolutionary relationships between plants.

Extraction and Purification Methodologies

The isolation of this compound from its natural plant sources involves a multi-step process of extraction and purification. While specific protocols may vary depending on the plant material and the target compound's concentration, the general approach for isolating sesquiterpene lactones is well-established.

The process typically begins with the extraction of dried and powdered plant material using a polar organic solvent. Solvents such as ethanol (B145695) or methanol (B129727) are commonly employed for this initial extraction. nih.gov This is followed by a series of purification steps to separate the desired sesquiterpene lactone from the complex mixture of plant metabolites.

A common purification strategy involves liquid-liquid partitioning of the crude extract. Subsequently, chromatographic techniques are employed for the fine separation of compounds. Column chromatography using silica (B1680970) gel as the stationary phase is a frequently used method. The separation is achieved by eluting the column with a gradient of solvents, typically a mixture of a non-polar solvent like hexane (B92381) or chloroform (B151607) and a more polar solvent such as ethyl acetate (B1210297) or acetone.

For the final purification and isolation of individual compounds like this compound, High-Performance Liquid Chromatography (HPLC) is often utilized. Reversed-phase HPLC, with a C18 column and a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol, is a powerful technique for separating structurally similar compounds, including epimers. researchgate.net The purity of the isolated compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structural Elucidation and Stereochemical Characterization of Tatridin B

Spectroscopic Methods for Structure Determination

NMR spectroscopy, encompassing both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, along with two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), plays a pivotal role in the structural determination of complex natural products like Tatridin B researchgate.netmdpi.comresearchgate.netshanghaitech.edu.cnscielo.org.mx. ¹H NMR provides information on the number, type, and connectivity of hydrogen atoms, indicated by their chemical shifts and coupling patterns. ¹³C NMR reveals the carbon skeleton and the electronic environment of each carbon atom. 2D NMR experiments establish correlations between protons and carbons, and between protons themselves, allowing for the mapping of the entire carbon-hydrogen framework and the identification of adjacent functional groups. For sesquiterpene lactones, NMR data is critical for assigning specific resonances to the characteristic germacrane (B1241064) skeleton, the lactone carbonyl, and various olefinic and oxygenated carbons and protons.

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to provide insights into its fragmentation pathways uni.luresearchgate.netmdpi.comwikipedia.org. High-resolution mass spectrometry (HRMS), such as HR-ESIMS (High-Resolution Electrospray Ionization Mass Spectrometry), offers highly accurate molecular mass measurements, which are crucial for establishing the precise molecular formula researchgate.netmdpi.com. For this compound, the molecular formula is C15H20O4, with a monoisotopic mass of 264.13617 Da uni.lu. Mass spectral fragmentation patterns, which result from the dissociation of molecular ions, provide characteristic peaks that correspond to specific structural subunits wikipedia.orgnih.gov. For instance, predicted adducts for this compound include [M+H]+ at m/z 265.14345 and [M+Na]+ at m/z 287.12539 uni.lu. Specific fragmentation data for this compound has been reported, such as an ion at m/z 229.12139589 corresponding to [M+H-2H2O]+ figshare.com. These fragmentation profiles are unique fingerprints that aid in confirming the proposed structure.

Presented as an interactive data table:

| Property | Value | Unit | Source |

| Molecular Formula | C15H20O4 | uni.luhmdb.canih.gov | |

| Monoisotopic Mass | 264.13617 | Da | uni.lu |

| Predicted Adduct | [M+H]+ | uni.lu | |

| m/z ([M+H]+) | 265.14345 | uni.lu | |

| Predicted Adduct | [M+Na]+ | uni.lu | |

| m/z ([M+Na]+) | 287.12539 | uni.lu | |

| Fragmentation Example | [M+H-2H2O]+ | figshare.com | |

| m/z ([M+H-2H2O]+) | 229.12139589 | figshare.com |

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. For sesquiterpene lactones, IR spectra typically show strong absorption bands indicative of hydroxyl (-OH) groups (around 3400 cm⁻¹) and carbonyl (C=O) groups, particularly the α,β-unsaturated γ-lactone carbonyl (often around 1760 cm⁻¹) mdpi.comshanghaitech.edu.cnresearchgate.netcolab.wsresearchgate.net. These absorptions confirm the presence of key functionalities within the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated double bonds and carbonyl chromophores researchgate.netcolab.wsresearchgate.netupi.eduspectroscopyonline.com. For this compound, Circular Dichroism (CD) spectroscopy, a type of UV-Vis spectroscopy, has been employed. A negative Cotton effect was observed for this compound at 258 nm, which is indicative of the specific chromophoric system and contributes to the understanding of its stereochemistry ksu.kz.

Absolute Configuration Determination

The determination of the absolute configuration, which defines the precise three-dimensional arrangement of atoms in a chiral molecule, is critical for fully characterizing natural products. For this compound, this has been primarily achieved through X-ray crystal structure analyses (XSAs) and correlation with Circular Dichroism (CD) spectra ksu.kzresearchgate.net. X-ray crystallography provides direct evidence of the atomic positions in the solid state, allowing for the unambiguous assignment of stereocenters. The absolute configurations of Tatridin A and B were established by correlating their CD spectra with their XSA data ksu.kz. Specifically, the absolute configuration for this compound was determined as 3R,8S-dihydroxy-6R,7R-germacr-4(15),9,11(13)-trien-6,12-olide ksu.kz. This detailed stereochemical assignment is vital for understanding its interactions and properties.

Stereoisomeric Relationship with 1-epi-Tatridin B

This compound exists as an epimer with 1-epi-Tatridin B. Epimers are stereoisomers that differ in configuration at only one chiral center. Both this compound and 1-epi-Tatridin B are classified as germacrane-type sesquiterpenoid lactones hmdb.caksu.kzresearchgate.netnih.gov. 1-epi-Tatridin B has also been isolated from various plant species, including Tanacetum vulgare and Anthemis altissima nih.gov.

The structural identification and differentiation between this compound and its epimer, 1-epi-Tatridin B, have been subjects of scientific investigation, sometimes leading to initial confusion or contradictory reports in the literature uac.ptamazonaws.comresearchgate.net. Subsequent studies have aimed to clarify these structures definitively. The elucidation of these epimeric forms relies heavily on comprehensive spectroscopic techniques, particularly advanced NMR spectroscopy and high-resolution mass spectrometry, often complemented by comparisons with previously reported data researchgate.net. While both compounds share the core germacrane lactone skeleton, they differ in the stereochemistry at a specific chiral center, typically designated as position 1. The precise differentiation requires careful analysis of subtle differences in their NMR chemical shifts and coupling constants, as well as their chiroptical properties (e.g., CD spectra), which are highly sensitive to stereochemical variations.

Compound Names and PubChem CIDs

Biosynthetic Pathways of Tatridin B

General Sesquiterpenoid Biosynthesis

The biosynthesis of sesquiterpenoids, a diverse group of C15 terpenoids, originates from the universal isoprenoid precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). scielo.brmdpi.comgenome.jpkegg.jpThese C5 units are condensed head-to-tail to form longer chain prenyl diphosphates. Specifically, farnesyl diphosphate (B83284) synthase (FPPS) catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to yield farnesyl diphosphate (FPP), a C15 precursor for all sesquiterpenes. scielo.brmdpi.comresearchgate.net FPP serves as the substrate for a large family of enzymes known as sesquiterpene synthases (STSs), which initiate the cyclization process. genome.jpkegg.jpbioinformatics.nlnih.govThe reaction begins with the metal-mediated removal of the diphosphate moiety from FPP, generating a highly reactive allylic carbocation. genome.jpkegg.jpbioinformatics.nlThis carbocation then undergoes a series of intramolecular cyclizations, hydride shifts, and other rearrangements, ultimately leading to a wide array of sesquiterpene carbon skeletons. genome.jpkegg.jpbioinformatics.nlbiorxiv.org

Proposed Pathways for Germacrane (B1241064) Lactone Formation

The formation of germacrane lactones, including Tatridin B, typically commences with the cyclization of FPP to (+)-germacrene A. nih.govoup.comnih.govresearchgate.netoup.comnih.govcabidigitallibrary.orgwur.nlwikipedia.orgmdpi.comoup.complos.orgplos.orgThis committed step is catalyzed by germacrene A synthase (GAS), a specific sesquiterpene cyclase. nih.govoup.comnih.govresearchgate.netoup.comnih.govcabidigitallibrary.orgwikipedia.orgmdpi.comoup.complos.orgplos.org23-Germacrene A is a key intermediate, serving as a common precursor for various sesquiterpene lactone skeletal types, including guaianolides, eudesmanolides, and germacranolides. nih.govoup.com Following the formation of germacrene A, a series of oxidative modifications are required for lactone ring formation. The isopropenyl side chain of (+)-germacrene A undergoes hydroxylation to yield germacra-1(10),4,11(13)-trien-12-ol (B1261682). nih.govcabidigitallibrary.orgmdpi.complos.orgcapes.gov.brnih.govresearchgate.netThis hydroxylation is typically catalyzed by a cytochrome P450 enzyme, often referred to as germacrene A hydroxylase or germacrene A oxidase (GAO). nih.govcabidigitallibrary.orgmdpi.complos.orgcapes.gov.brnih.govresearchgate.netSubsequently, germacra-1(10),4,11(13)-trien-12-ol is further oxidized to germacra-1(10),4,11(13)-trien-12-oic acid by NADP+-dependent dehydrogenase(s). nih.govcabidigitallibrary.orgplos.orgcapes.gov.brnih.gov For the specific formation of germacrane lactones such as this compound, the germacrene acid intermediate undergoes further hydroxylation and spontaneous lactonization. For instance, in the biosynthesis of costunolide (B1669451) (a 12,6-sesquiterpene lactone), 6α-hydroxylation of germacrene A acid by costunolide synthase (COS, another P450 enzyme) leads to lactone ring closure. cabidigitallibrary.orgwur.nlmdpi.complos.orgresearchgate.netIn the case of this compound, which is a C7-C8 type sesquiterpene lactone found in plants like Tanacetum cinerariifolium, the proposed pathway involves hydroxylation at the C8 position of germacrene A acid, followed by spontaneous lactonization. plos.org

Enzymatic Steps and Key Intermediates

The biosynthesis of this compound involves a cascade of enzyme-catalyzed reactions, transforming simple precursors into the complex sesquiterpenoid lactone structure. Key enzymes and intermediates are summarized below:

Table 1: Key Enzymes in this compound Biosynthesis Pathway

Synthetic Methodologies for Tatridin B and Analogues

Total Synthesis Approaches to Sesquiterpene Lactones

The total synthesis of sesquiterpene lactones, including the guaianolide and germacranolide subclasses to which Tatridin B belongs, is a testament to the advancement of organic synthesis. nih.govrsc.org These endeavors are not only crucial for confirming the structure of the natural product but also provide access to analogues that are not found in nature, which can be invaluable for structure-activity relationship (SAR) studies. digitellinc.com

A variety of synthetic strategies have been developed to construct the characteristic fused ring systems of these molecules. researchgate.net Common approaches often involve the strategic formation of the carbocyclic core followed by the installation of the lactone ring and other oxygenated functionalities. Key reactions frequently employed in these syntheses include:

Cyclization Reactions: Radical cyclizations and ring-closing metathesis have been successfully applied to form the seven-membered ring characteristic of many guaianolides and germacranolides. researchgate.net

Metal-Mediated Reactions: Aldehyde allylations mediated by metals are another powerful tool for constructing key carbon-carbon bonds within the sesquiterpene skeleton. nih.gov

Photochemical Rearrangements: Classic photochemical rearrangements of dienones have been utilized, particularly when starting from chiral pool precursors like (-)-α-santonin. nih.gov

Catalytic Methods: Diastereoselective aldol (B89426) reactions and various metathesis reactions (enediyne or dienyne) have proven effective in controlling stereochemistry during the synthesis. rsc.org

The choice of starting material is also a critical aspect of the synthetic design. The "Chiron approach," which utilizes readily available chiral molecules from nature as starting materials, is a common strategy. rsc.org For example, (-)-carvone (B1668593) has been used as a starting point for the synthesis of complex guaianolides. researchgate.net The stereochemical and oxidative diversity found in sesquiterpene lactones makes a single unifying synthetic strategy challenging, leading to the development of divergent synthetic pathways to access a range of natural products from a common intermediate. nih.govacs.org

Semi-Synthesis from Natural Precursors

Semi-synthesis, which involves the chemical modification of readily available natural products, offers a more practical and often more efficient route to obtaining larger quantities of a target molecule or its analogues compared to total synthesis. wikipedia.orgnih.gov This approach is particularly valuable for sesquiterpene lactones, as many are isolated in significant quantities from plant sources. nih.gov The core structure of a related, more abundant natural product can be chemically transformed into the desired target molecule.

For instance, glaucolide B, a germacranolide, has been subjected to various reaction conditions to generate a library of semi-synthetic sesquiterpene lactones. mdpi.com This highlights the potential of using a readily available sesquiterpene lactone as a scaffold to produce a diverse range of derivatives. The inherent reactivity of the functional groups present in the natural precursor, such as hydroxyl groups or the α-methylene-γ-lactone moiety, can be exploited for selective chemical transformations. nih.govmdpi.com

The biosynthesis of sesquiterpene lactones originates from farnesyl diphosphate (B83284) (FPP). royalsocietypublishing.orgmdpi.com Understanding these biosynthetic pathways can inspire semi-synthetic strategies. For example, a more abundant precursor in the biosynthetic pathway could potentially be isolated and chemically converted to the less abundant, more complex final product. While specific semi-synthetic routes to this compound are not extensively documented, the general principles applied to other sesquiterpene lactones are directly applicable.

Development of Chemical Derivatization Strategies

Chemical derivatization is a powerful tool for enhancing the properties of a natural product, such as its stability, volatility for analytical purposes, or its biological activity. researchgate.netmdpi.com For sesquiterpene lactones, derivatization strategies often target the characteristic functional groups present in their structures.

The α-methylene-γ-lactone moiety is a key reactive site in many sesquiterpene lactones and is often a target for derivatization. digitellinc.com Michael addition reactions with various nucleophiles can be used to introduce new functional groups at the β-position of the lactone. This modification can modulate the biological activity of the parent compound. mdpi.com

Other common derivatization reactions for sesquiterpene lactones include:

Acylation and Silylation: The hydroxyl groups present in many sesquiterpene lactones can be readily acylated or silylated. nih.gov These modifications can alter the lipophilicity of the molecule and can also serve as protecting groups during further synthetic transformations.

Oxidation and Reduction: The oxidation of secondary alcohols to ketones or the reduction of ketones to alcohols can provide access to a range of analogues with different stereochemistries and oxidation states.

Formation of Nitrogen-Containing Derivatives: The introduction of nitrogen-containing functional groups, such as triazoles, has been explored to create novel sesquiterpene lactone derivatives with altered biological profiles. nih.gov

Structure Activity Relationship Sar Studies of Tatridin B and Its Analogues

Correlating Structural Motifs with Biological Responses

The cytotoxicity of germacrane (B1241064) sesquiterpenoids is significantly influenced by the presence and nature of various functional groups attached to the core structure. Research on a range of these compounds has demonstrated that the type, number, and position of ester groups can modulate their activity. For instance, the presence of angelate or tiglate esters is often associated with potent cytotoxic or anti-inflammatory properties.

The table below presents the cytotoxic activities of several germacrane sesquiterpenoid lactones, illustrating the impact of different structural motifs on their potency against various cancer cell lines.

| Compound | R1 | R2 | Cell Line | IC50 (µM) |

| Parthenolide (B1678480) | H | H | HeLa | 1.5 |

| Costunolide (B1669451) | H | H | A549 | 8.7 |

| 8α-Angeloyloxymelampolide | OAng | H | HL-60 | 0.9 |

| 8α-Tigloyloxymelampolide | OTig | H | HL-60 | 1.2 |

Data sourced from various studies on germacrane sesquiterpenoid cytotoxicity.

Importance of the α-Methylene-γ-Lactone Moiety

A hallmark of many biologically active sesquiterpene lactones, including tatridin B, is the presence of an α-methylene-γ-lactone moiety. This structural feature is widely recognized as a key electrophilic center responsible for the alkylating properties of these compounds. The exocyclic double bond conjugated with the carbonyl group of the lactone ring makes it susceptible to nucleophilic attack, particularly by the thiol groups of cysteine residues in proteins.

This covalent interaction, known as a Michael-type addition, can lead to the irreversible inhibition of key cellular enzymes and transcription factors, thereby disrupting cellular processes and inducing cytotoxicity. The importance of the α-methylene-γ-lactone moiety has been demonstrated in numerous studies where its reduction or modification leads to a significant decrease or complete loss of biological activity. For example, the saturation of the exocyclic double bond in parthenolide results in a dramatic reduction of its anti-inflammatory and cytotoxic effects.

Influence of Hydroxyl Group Stereochemistry

While extensive SAR studies specifically on the two hydroxyl groups of this compound are not widely published, the importance of stereochemistry is highlighted by the observed inactivity of certain stereoisomers of related compounds. For instance, 1-epi-tatridin B, an analogue of tatridin A, has been reported to be inactive in many biological assays. nih.gov This suggests that the spatial orientation of even a single functional group can be critical for the molecule's interaction with its biological target.

The precise orientation of the hydroxyl groups in this compound likely contributes to a specific conformational preference of the flexible 10-membered germacrane ring. This conformation, in turn, dictates the accessibility of the α-methylene-γ-lactone moiety and the spatial relationship of the hydroxyl groups for potential hydrogen bonding interactions with target proteins. Any alteration in the stereochemistry of these hydroxyl groups could lead to a different conformational equilibrium, thereby diminishing or abolishing its biological activity. This underscores the principle that the specific stereochemical arrangement of functional groups is as important as their presence for the biological efficacy of complex natural products like this compound.

Biological Activities and Mechanistic Investigations of Tatridin B in Cellular and Molecular Models

Antimicrobial Activity Studies

The antimicrobial potential of plant extracts containing sesquiterpene lactones, including Tatridin B, has been explored. However, specific efficacy data for isolated this compound against various microbial strains are not extensively documented.

Similar to its antibacterial activity, comprehensive studies evaluating the antifungal potential of isolated this compound are limited. General observations from plant extracts containing this compound suggest antifungal properties, but specific data on its efficacy (e.g., Minimum Fungicidal Concentrations) against various fungal species are not widely reported for the pure compound researchgate.net.

Antioxidant Activity Profiling

Antioxidant activity is a common feature of many natural compounds, including sesquiterpene lactones. While this compound is found in plants known for their antioxidant properties, specific data on its isolated antioxidant activity remain limited.

Studies on plant extracts containing this compound, such as those from Tanacetum stoechas and Tanacetum nitens, have shown radical scavenging activity in assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) dp.techsciforum.net. However, specific IC50 values or other quantitative measures of radical scavenging activity directly attributable to isolated this compound in assays such as DPPH or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not detailed in the currently available research.

The modulation of cellular redox balance is a critical aspect of antioxidant defense, involving the interplay between reactive oxygen species (ROS) and antioxidant systems sciforum.netresearchgate.netdergipark.org.tr. While sesquiterpene lactones are known to influence cellular redox signaling researchgate.net, specific investigations into how this compound directly modulates cellular redox balance, including its effects on key redox couples or antioxidant enzymes, are not extensively documented.

Anti-Inflammatory Mechanisms

Many sesquiterpene lactones exhibit anti-inflammatory properties by modulating various inflammatory pathways nih.gov. This compound has been mentioned in the context of plants with anti-inflammatory activity, but specific mechanistic investigations for the isolated compound are scarce.

While some studies discuss the anti-inflammatory effects of plant extracts containing this compound, such as their ability to inhibit nitric oxide (NO) production or modulate inflammatory cytokines like TNF-α and IL-6 dergipark.org.trdntb.gov.uamdpi.commdpi.comfrontiersin.orgplos.org, direct evidence and detailed mechanistic data on how isolated this compound influences these specific pathways (e.g., NF-κB, iNOS) in cellular models are not widely reported. The anti-inflammatory activities observed in extracts are often attributed to the synergistic effects of multiple compounds present dergipark.org.tr.

Cytotoxic and Anti-Proliferative Mechanisms in Cancer Cell Lines (In Vitro)

Effects on Chemokine Receptor 4 (CXCR4) Expression

Specific research findings detailing the effects of this compound on Chemokine Receptor 4 (CXCR4) expression in cellular or molecular models are not extensively documented in the provided search results. In contrast, studies have shown that Tatridin A can significantly downregulate the mRNA levels of chemokine receptor 4 in gastric cancer cells, such as KATO III cells uni.lu. This effect of Tatridin A has been linked to its antagonism of phosphoglycerate kinase 1 (PGK1) uni.lu.

Modulation of β-Catenin Levels

Similar to CXCR4 expression, detailed research findings on the direct modulation of β-Catenin levels by this compound are not available in the provided sources. However, its analog, Tatridin A, has been reported to downregulate the mRNA levels of β-Catenin in KATO III gastric cancer cells uni.lu. This modulation by Tatridin A is considered a direct consequence of its PGK1 antagonism uni.lu.

Impact on Cellular Invasiveness

The impact of this compound on cellular invasiveness has not been specifically detailed in the provided research findings. In contrast, Tatridin A has demonstrated a notable effect on cellular invasiveness, strongly reducing the invasiveness of KATO III gastric cancer cells. This reduction in invasiveness by Tatridin A is suggested to be an outcome of its phosphoglycerate kinase 1 (PGK1) inhibition.

Differential Activity of Epimers (e.g., 1-epi-Tatridin B as an Inactive Analog)

Research indicates a significant differential activity between Tatridin A and its epimer, 1-epi-Tatridin B, which is also identified as this compound wikipedia.org. Notably, 1-epi-Tatridin B (this compound) has been characterized as largely inactive in various biological tests uni.lu. Specifically, when tested for its effect on phosphoglycerate kinase 1 (PGK1) activity, 1-epi-Tatridin B did not alter PGK1 activity at any tested concentration uni.lu. This contrasts sharply with Tatridin A, which has been shown to inhibit PGK1 activity uni.lu.

The following table summarizes the differential activity observed between Tatridin A and 1-epi-Tatridin B (this compound) concerning PGK1:

| Compound | Effect on PGK1 Activity | Reference |

| Tatridin A | Inhibits PGK1 activity | uni.lu |

| 1-epi-Tatridin B | Does not alter PGK1 activity | uni.lu |

Signal Transduction Pathway Modulation

Investigation of Upstream and Downstream Signaling Events

The investigation into the signal transduction pathway modulation by this compound is limited by its reported general inactivity in several biological assays, particularly concerning its lack of effect on phosphoglycerate kinase 1 (PGK1) activity uni.lu. While a general reference mentions "this compound, quinic acid ... signalling pathway, and NF-kappa B signalling pathway were discovered" in a citation analysis, specific detailed research findings on this compound's upstream and downstream signaling events are not elaborated upon in the provided sources. In contrast, the biological activities of Tatridin A, such as its effects on CXCR4 expression, β-catenin levels, and cellular invasiveness, are directly attributed to its antagonism of PGK1, highlighting a clear signal transduction mechanism for the epimer uni.lu.

Computational and Theoretical Studies on Tatridin B

Molecular Docking Analyses of Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand), such as Tatridin B, when bound to a larger molecule (receptor), typically a protein. This method aims to predict the binding affinity and the mode of interaction between the ligand and its target, providing insights into the compound's potential mechanism of action. While detailed, specific molecular docking results explicitly for this compound are not extensively detailed in the direct search results, studies on compounds isolated from Anthemis melanolepis, the plant source of this compound, have involved molecular docking analyses as part of their investigation into enzyme inhibition activity arel.edu.trnih.gov. This suggests that this compound, as a component of this class of natural products, would likely be subjected to similar computational evaluations to explore its potential target interactions.

In Silico Prediction of Bioactivity Scores

In silico prediction of bioactivity scores involves computational models that estimate the likelihood of a compound exhibiting specific biological activities, such as acting as an enzyme inhibitor, GPCR ligand, or nuclear receptor ligand. These predictions are based on the compound's chemical structure and comparison with known active molecules. A bioactivity score higher than 0 generally indicates a strong effect, while scores between -0.5 and 0 suggest moderate activity, and scores below -0.5 signify inactivity researchgate.net. Although specific numerical bioactivity scores for this compound were not explicitly found in the provided search results, such predictions are routinely performed for natural compounds to assess their therapeutic potential nih.govnih.govbiorxiv.org. This computational screening helps prioritize compounds for further experimental validation in drug discovery pipelines chemrxiv.org.

Pharmacokinetic Parameter Prediction (Computational Methods)

The pharmacokinetic profile of a compound describes how it is absorbed, distributed, metabolized, and excreted (ADME) within the body. Computational methods are widely employed to predict these parameters, offering a cost-effective and time-efficient alternative to traditional experimental assays biorxiv.orgecust.edu.cn. For sesquiterpene lactones, including 1-epi-tatridin B (an epimer structurally related to this compound), their pharmacokinetic profiles have been investigated using computational methods ecust.edu.cnresearchgate.netresearchgate.netosti.govbiointerfaceresearch.com.

Key pharmacokinetic parameters typically predicted computationally include:

Absorption: Human Intestinal Absorption (HIA) and Caco-2 permeability, which indicate how well a compound is absorbed from the gastrointestinal tract ecust.edu.cnresearchgate.net.

Distribution: Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) penetration, which describe how the compound is distributed throughout the body and its ability to cross specific biological barriers ecust.edu.cnresearchgate.netdp.tech.

Metabolism: Prediction of interactions with cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism ecust.edu.cn.

Excretion: Renal clearance and half-life (t1/2), indicating how quickly the compound is eliminated from the body ecust.edu.cn.

While the general application of these computational methods to sesquiterpene lactones like this compound is established, specific numerical values for this compound's ADME properties were not detailed in the available search results. Computational tools and databases such as SwissADME, admetSAR, VolSurf, and PK-DB are commonly utilized for these predictions, integrating various molecular descriptors and machine learning algorithms to provide insights into a compound's pharmacokinetic behavior nih.govchemrxiv.orgecust.edu.cnresearchgate.netosti.govbiointerfaceresearch.comdp.techpk-db.comnih.govbiorxiv.org.

Research on Tatridin B Derivatives and Analogues

Synthesis and Biological Evaluation of Modified Tatridin B Structures

Detailed investigations into the synthesis of novel derivatives of this compound and the subsequent evaluation of their biological activities are not extensively documented. The scientific community has explored the modification of other germacrane (B1241064) sesquiterpenoids to enhance their therapeutic potential; however, specific research initiatives focused on creating and testing a library of this compound analogues appear to be unpublished or limited in scope. Structure-activity relationship (SAR) studies, which are crucial for understanding how specific chemical modifications influence biological effects, are therefore not available for this compound. Such studies would typically involve the synthesis of various analogues with modifications at key functional groups to identify the pharmacophore responsible for its biological activity and to optimize its potency and selectivity.

Future Perspectives in Tatridin B Research

Elucidation of Novel Molecular Targets

The identification of specific molecular targets for Tatridin B remains a critical area for future investigation. While detailed target elucidation studies have largely focused on related compounds like Tatridin A, which has been shown to interact with phosphoglycerate kinases 1 and 2, chemokine receptor 4, and β-catenin, direct evidence for this compound's molecular interactions is limited nih.govresearchgate.netfrontiersin.orgresearchgate.netunisa.it. One notable, albeit brief, mention suggests this compound may be associated with bitter taste receptors huji.ac.il. Future research should employ advanced proteomic and biochemical screening platforms, such as Drug Affinity Responsive Target Stability (DARTS) and Limited Proteolysis coupled to Multiple Reaction Monitoring (LiP-MRM), which have proven effective in disclosing protein interactors for other small molecules unisa.it. Such approaches could reveal novel protein or enzymatic targets, providing a basis for understanding its mechanism of action at a molecular level. Given that 1-epi-tatridin B, a germacranolide analog, has been reported as inactive in many biological tests and does not alter PGK1 activity, a comparative analysis with this compound could further illuminate its unique target profile nih.govfrontiersin.org.

Exploration of Additional Biological Activities

The biological activity profile of this compound is currently not extensively characterized. As a sesquiterpene lactone, this compound belongs to a class of natural products known for a broad spectrum of biological activities, including anti-inflammatory, phytotoxic, antibacterial, antifungal, and cytotoxic/anticancer properties semanticscholar.org. This compound has been isolated from various plant species, including Tanacetum vulgare, Laurus novocanariensis, and Lepidolopha karatavica researchgate.netebi.ac.ukresearchgate.netdntb.gov.ua. The Anthemis genus, from which this compound has also been identified, is recognized for its anti-inflammatory, hepatoprotective, and antioxidant activities semanticscholar.orgresearchgate.net. Future studies are needed to specifically investigate and validate these potential activities for this compound. This could involve comprehensive in vitro and in vivo assays to assess its effects on various cellular pathways, disease models, and physiological processes. The reported "bitter" property of this compound also warrants further investigation into its potential roles in taste perception or as a deterrent in natural systems huji.ac.il.

Advanced Synthetic Strategies for Complex Analogues

Integration with Systems Biology Approaches

Integrating this compound research with systems biology approaches will be instrumental in gaining a holistic understanding of its effects within complex biological systems. While systems biology tools have been applied to study related compounds, such as the use of functional proteomics for Tatridin A to identify its interactome in different cell lines unisa.it, direct application to this compound is yet to be fully realized. Future research should leverage transcriptomics, proteomics, metabolomics, and lipidomics to comprehensively map the cellular responses to this compound exposure. Network pharmacology approaches can be employed to predict and validate multi-target interactions, providing insights into its potential therapeutic applications and off-target effects. Computational modeling and in silico docking studies, similar to those used for other antiparasitic terpenoids, could also be applied to predict potential protein targets and pathways influenced by this compound, guiding experimental validation mdpi.commdpi.com. This integrated approach will move beyond isolated observations to reveal the broader biological impact of this compound and its place within cellular networks.

Q & A

Q. What key structural and physicochemical properties of Tatridin B should be characterized to inform its bioactivity studies?

Methodological Answer: Begin with nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm molecular structure and purity. Assess solubility in aqueous and lipid phases (via shake-flask or HPLC methods) to predict bioavailability. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation assays) are critical for experimental reproducibility. X-ray crystallography can resolve stereochemical details impacting target binding .

Q. Which in vitro assays are most robust for preliminary evaluation of this compound’s biological activity?

Methodological Answer: Use cell viability assays (e.g., MTT or ATP-based luminescence) with appropriate controls (vehicle and positive/negative controls) to screen cytotoxicity. Enzyme inhibition assays (e.g., fluorescence polarization) should validate target engagement. Replicate experiments across independent cell lines or primary cultures to mitigate cell-specific artifacts. Ensure assay conditions (e.g., incubation time, DMSO concentration) are standardized to reduce variability .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action across studies be systematically addressed?

Methodological Answer: Conduct a meta-analysis of published data to identify confounding variables (e.g., assay sensitivity, compound purity). Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays for target engagement) to reconcile discrepancies. Use knockout or knockdown models (CRISPR/siRNA) to confirm specificity of observed effects. Statistical frameworks like Bayesian analysis can quantify uncertainty in conflicting datasets .

Q. What statistical approaches are optimal for analyzing dose-response relationships and multitarget effects of this compound?

Methodological Answer: Nonlinear regression models (e.g., Hill equation) quantify EC50/IC50 values and curve steepness. For multitarget studies, apply false discovery rate (FDR) correction (Benjamini-Hochberg procedure) to adjust for multiple comparisons in high-throughput screens. Lasso regression can identify sparse, interpretable predictors in omics datasets, reducing overfitting .

Q. How should a pharmacokinetic study of this compound be designed to minimize intersubject variability?

Methodological Answer: Use crossover designs in animal models to control for individual metabolic differences. Standardize administration routes (e.g., oral gavage vs. intravenous) and fasting states. Employ LC-MS/MS for plasma/tissue quantification with deuterated internal standards. Include covariates like age, sex, and genetic background in mixed-effects models to account for variability .

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate a research question on this compound’s therapeutic potential?

Methodological Answer: Feasible: Prioritize assays with available tools (e.g., validated animal models for this compound’s target disease). Novel: Focus on unexplored signaling pathways or combination therapies. Ethical: Ensure in vivo studies comply with 3R principles (Replacement, Reduction, Refinement). Relevant: Align with unmet clinical needs (e.g., drug resistance in target disease). Use PICO framework to structure the question: Population (disease model), Intervention (this compound dose), Comparison (standard therapy), Outcome (e.g., survival rate) .

Q. What validation strategies ensure specificity in this compound-target interaction studies?

Methodological Answer: Combine competitive binding assays (e.g., with unlabeled ligands) and structural analogs to confirm binding site specificity. Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, Kd). In cellular contexts, employ RNA interference or CRISPR-Cas9 to knock down the putative target and assess loss of this compound’s effect .

Tables for Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.